H-Gly-otbu acoh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

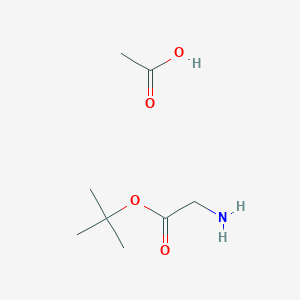

acetic acid;tert-butyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.C2H4O2/c1-6(2,3)9-5(8)4-7;1-2(3)4/h4,7H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARIIECPXAUWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of H-Gly-OtBu AcOH

An In-depth Technical Guide to H-Gly-OtBu AcOH: Properties, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Glycine tert-butyl ester acetate salt (this compound). We will delve into its core chemical properties, synthesis methodologies, and critical applications in modern peptide chemistry, providing field-proven insights and validated protocols to empower your research and development endeavors.

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-yield, high-purity target molecules.[1] this compound is a specialized amino acid derivative that serves as a cornerstone for introducing glycine residues, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).

Its utility is derived from the tert-butyl (OtBu) ester, which protects the carboxylic acid functionality of glycine. This protecting group exhibits remarkable stability under the basic conditions typically used for Nα-Fmoc group removal, yet it can be cleanly and efficiently cleaved under mild acidic conditions (e.g., using trifluoroacetic acid, TFA).[1] This principle of "orthogonal" protection is fundamental to the stepwise, controlled assembly of peptide chains, preventing unwanted side reactions and ensuring the integrity of the final product.[2] The acetate salt form offers advantages in handling and solubility compared to the free base, making it a reliable and convenient building block for complex peptide manufacturing.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical characteristics is the foundation of reproducible science. The key properties of this compound are summarized below.

Core Chemical Structure

The structure consists of a glycine molecule esterified with a tert-butyl group at its C-terminus, forming an acetate salt with the N-terminal amine.

Sources

H-Gly-otbu acoh molecular weight and formula

An In-Depth Technical Guide to H-Gly-OtBu AcOH: A Core Building Block in Modern Peptide Synthesis

Abstract

Glycine tert-butyl ester acetate (this compound) is a pivotal amino acid derivative extensively utilized in synthetic chemistry, particularly within the domains of peptide synthesis and drug development. Its strategic value lies in the tert-butyl (OtBu) ester, which serves as a robust protecting group for the carboxylic acid moiety of glycine. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, the chemical principles underpinning its application, detailed experimental protocols for its use in peptide coupling, and strategies for its eventual deprotection. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.

Core Physicochemical Properties

This compound is the acetate salt of glycine tert-butyl ester. The salt form enhances the compound's stability and handling characteristics compared to the free base. The fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | Glycine tert-butyl ester acetate | [1] |

| Synonyms | H-Gly-OtBu·AcOH, tert-Butyl aminoacetate acetate | [2] |

| Molecular Formula | C₈H₁₇NO₄ (C₆H₁₃NO₂·C₂H₄O₂) | [1] |

| Molecular Weight | 191.22 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water and methanol | [3] |

| Related Form (HCl Salt) | H-Gly-OtBu·HCl | [4][5] |

| Formula (HCl Salt) | C₆H₁₄ClNO₂ | [3][6] |

| MW (HCl Salt) | 167.63 g/mol | [3][5][7] |

| Melting Point (HCl Salt) | 141-143 °C | [4][5][6] |

The Scientific Rationale: A Tale of Orthogonal Protection

The efficacy of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), hinges on the concept of orthogonal protection . This strategy employs protecting groups for different functional moieties that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[8][9]

The H-Gly-OtBu derivative is a cornerstone of the most common orthogonal strategy: Fmoc/tBu chemistry.[10]

-

The Role of the α-Amino Protecting Group (Fmoc) : The N-terminus of the amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acid but is efficiently removed by a weak base, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF), to allow for peptide chain elongation.[10][11]

-

The Role of the Carboxyl Protecting Group (OtBu) : The tert-butyl ester on H-Gly-OtBu serves as a robust, acid-labile protecting group for the carboxylic acid.[3] Its critical feature is its stability under the basic conditions required for Fmoc group removal.[10] This ensures that the C-terminus of the glycine residue (or the side chains of other amino acids like Aspartic or Glutamic acid, which also use OtBu protection) remains inert during the iterative coupling cycles of SPPS.[12]

This differential stability—Fmoc removed by base, OtBu removed by acid—is the essence of orthogonality and allows for the precise, stepwise assembly of a peptide sequence without unintended side reactions.[8][10]

Key Applications in Synthetic Workflows

This compound is primarily used as a foundational building block to incorporate a glycine residue into a peptide sequence. While in standard C-to-N terminal SPPS the first amino acid is anchored directly to the resin, derivatives like H-Gly-OtBu are invaluable in:

-

Solution-Phase Peptide Synthesis : It is a common reactant in the solution-phase synthesis of dipeptides or larger peptide fragments. These fragments can then be purified and used in subsequent convergent synthesis strategies.[11]

-

Fragment Condensation in SPPS : Pre-synthesized peptide fragments, sometimes created using H-Gly-OtBu in solution, can be coupled onto a resin-bound peptide chain.

-

Synthesis of C-Terminally Modified Peptides : In workflows where the final peptide is desired as a C-terminal tert-butyl ester rather than a free acid or amide, this building block can be used in the final coupling step of a solution-phase synthesis.[11]

Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol details a representative workflow for coupling an N-terminally Fmoc-protected amino acid (Fmoc-Xaa-OH) to H-Gly-OtBu to form the dipeptide Fmoc-Xaa-Gly-OtBu.

Materials:

-

This compound (1.0 equivalent)

-

Fmoc-Xaa-OH (e.g., Fmoc-Ala-OH) (1.0 equivalent)

-

N,N'-Diisopropylethylamine (DIPEA) (3.1 equivalents)

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.0 equivalent)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Neutralization of this compound :

-

In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add DIPEA (1.1 eq) to the solution. The additional base is required to neutralize the acetate counter-ion and generate the free amine of glycine tert-butyl ester.

-

Stir the mixture at room temperature for 15-20 minutes. This step is critical as the coupling reaction requires the nucleophilic free amine.

-

-

Activation of the Fmoc-Amino Acid :

-

In a separate vessel, dissolve the Fmoc-protected amino acid (Fmoc-Xaa-OH, 1.0 eq) and the coupling reagent HATU (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to this mixture. This activates the carboxylic acid of the Fmoc-amino acid, forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.

-

Allow the activation to proceed for 5-10 minutes at room temperature.

-

-

Coupling Reaction :

-

Transfer the activated Fmoc-Xaa-OH solution to the vessel containing the neutralized H-Gly-OtBu.

-

Stir the combined reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

-

-

Work-up and Purification :

-

Upon completion, dilute the reaction mixture with a solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude dipeptide ester using flash column chromatography to yield the pure Fmoc-Xaa-Gly-OtBu product.

-

Caption: Workflow for solution-phase dipeptide synthesis.

Deprotection: Cleavage of the Tert-Butyl Ester

Once the desired peptide sequence is fully assembled, the final step is "global deprotection," where all acid-labile protecting groups, including the OtBu ester, are removed.[13]

The mechanism for cleaving the tert-butyl ester is a unimolecular substitution (Sₙ1) reaction driven by a strong acid, most commonly Trifluoroacetic acid (TFA) .

The Challenge: The Reactive Tert-Butyl Cation The cleavage of the OtBu group generates a highly stable tertiary carbocation: the tert-butyl cation ((CH₃)₃C⁺).[10] This electrophilic species is highly reactive and can attack nucleophilic side chains present in the peptide, such as those of Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), leading to unwanted, irreversible modifications.

The Solution: Scavengers To prevent these side reactions, a "cleavage cocktail" is used, which consists of TFA mixed with scavengers . These are nucleophilic molecules designed to trap, or "scavenge," the tert-butyl cations as they are formed.[14]

A standard cleavage cocktail is:

-

TFA / H₂O / Triisopropylsilane (TIS) (95 : 2.5 : 2.5 v/v) [14]

-

TFA : The strong acid that protonates the ester oxygen and initiates cleavage.

-

H₂O : Acts as a scavenger and helps with solubility.

-

TIS : A highly effective carbocation scavenger. It reduces the tert-butyl cation to isobutane.

Caption: Mechanism of acidolytic OtBu group cleavage and scavenging.

Conclusion

This compound is more than just a chemical reagent; it is a meticulously designed tool that enables the precision required for modern peptide synthesis. Its value is rooted in the robust, yet selectively labile, nature of the tert-butyl ester protecting group, which forms the acidic pillar of the orthogonal Fmoc/tBu protection strategy. A thorough understanding of its properties, the rationale for its use, and the protocols for its application and removal is essential for any scientist engaged in the synthesis of peptides for research, diagnostics, or therapeutic development.

References

-

Benchchem. (n.d.). Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide. Retrieved from Benchchem website.[10]

-

Química Organica.org. (2009, February 2). Peptide synthesis - Acid group protection. Retrieved from Química Organica.org.[15]

-

Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.[16]

-

MSDS. (n.d.). Safety Data Sheet. Retrieved from a chemical supplier's safety documentation.[17]

-

ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from ResearchGate.[14]

-

Thermo Fisher Scientific. (2025, December 24). Glycine tert-butyl ester - SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific.[18]

-

BLD Pharm. (n.d.). 27532-96-3|H-Gly-OtBu.HCl. Retrieved from BLD Pharm.[19]

-

CPAchem. (2024, February 20). Safety data sheet. Retrieved from CPAchem.[20]

-

Sigma-Aldrich. (n.d.). Glycine tert-butyl ester hydrochloride 97%. Retrieved from Sigma-Aldrich.[4]

-

PubChem. (n.d.). Glycine tert-butyl ester. Retrieved from PubChem, National Center for Biotechnology Information.[21]

-

ChemicalBook. (2023, July 22). This compound | 38024-18-9. Retrieved from ChemicalBook.[2]

-

Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry.[22]

-

PubChem. (n.d.). Fmoc-Glu(OtBu)-Gly-OH. Retrieved from PubChem, National Center for Biotechnology Information.[23]

-

Santa Cruz Biotechnology. (n.d.). Glycine t-butyl ester acetate. Retrieved from Santa Cruz Biotechnology.[1]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[12]

-

Benchchem. (n.d.). Glycine tert-butyl ester hydrochloride | 27532-96-3. Retrieved from Benchchem.[3]

-

Sigma-Aldrich. (n.d.). Glycine tert-butyl ester hydrochloride 97%. Retrieved from Sigma-Aldrich product page 347957.[5]

-

ChemicalBook. (n.d.). Glycine tert butyl ester hydrochloride | 27532-96-3. Retrieved from ChemicalBook.[6]

-

Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from Aapptec Peptides.[8]

-

Aapptec Peptides. (n.d.). H-Gly-OtBu HCl [27532-96-3]. Retrieved from Aapptec Peptides.[7]

-

Science of Synthesis. (n.d.). Product Class 11: Peptides. Retrieved from Thieme.[9]

-

Benchchem. (n.d.). Application Notes and Protocols for the Use of H-D-Ala-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS). Retrieved from Benchchem website.[11]

-

LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from LSU Scholarly Repository.[13]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 38024-18-9 [chemicalbook.com]

- 3. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Glycine tert-butyl ester 97 27532-96-3 [sigmaaldrich.com]

- 6. Glycine tert butyl ester hydrochloride | 27532-96-3 [chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. repository.lsu.edu [repository.lsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. peptide.com [peptide.com]

- 18. fishersci.com [fishersci.com]

- 19. 27532-96-3|H-Gly-OtBu.HCl|BLD Pharm [bldpharm.com]

- 20. cpachem.com [cpachem.com]

- 21. Glycine tert-butyl ester | C6H13NO2 | CID 151417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Fmoc-Glu(OtBu)-Gly-OH | C26H30N2O7 | CID 122173524 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Gly-OtBu AcOH for Beginner Peptide Chemists

This guide provides a comprehensive overview of H-Gly-OtBu AcOH (Glycine tert-butyl ester acetate salt), a fundamental building block in peptide synthesis. Tailored for researchers, scientists, and drug development professionals new to peptide chemistry, this document elucidates the core principles, practical applications, and critical considerations for the effective use of this reagent.

Introduction: The Strategic Importance of Protecting Groups in Peptide Synthesis

The art and science of peptide synthesis are fundamentally dependent on the strategic use of protecting groups.[1] These chemical moieties act as temporary shields for reactive functional groups within amino acids, preventing unwanted side reactions and ensuring the precise, stepwise assembly of peptide chains.[1][2] Glycine, the simplest amino acid, possesses a reactive carboxylic acid group that must be managed during peptide bond formation. This is where this compound plays a pivotal role.

The molecule consists of a glycine core, where the carboxylic acid is protected as a tert-butyl (OtBu) ester, and the amino group is protonated and paired with an acetate (AcOH) counter-ion. The OtBu group is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[2][3] Its stability under the basic conditions required for Nα-Fmoc group removal and its lability under acidic conditions make it an ideal choice for C-terminal protection.[1][3][4]

Core Chemistry: Understanding this compound

To effectively utilize this compound, a foundational understanding of its chemical properties and the rationale behind its structure is essential.

The Role of the tert-Butyl (OtBu) Ester

The tert-butyl ester is a bulky protecting group that sterically hinders the carboxyl group of glycine, preventing it from participating in unwanted reactions during peptide chain elongation.[1] A key feature of the OtBu group is its acid-lability. It is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), to regenerate the carboxylic acid.[5] This cleavage occurs via a carbocationic mechanism, which is a critical consideration during the final deprotection step.

The Acetate (AcOH) Counter-Ion

This compound is a salt, meaning the free amino group of glycine tert-butyl ester is protonated. The acetate counter-ion is a mild, non-interfering component that improves the handling and stability of the compound, which is typically a solid at room temperature.[6] In many applications, this salt form is converted to the free amine in situ just prior to the coupling reaction.

Synthesis and Quality Control of this compound

While commercially available, understanding the synthesis of this compound provides valuable insight into potential impurities and quality control measures. A common synthetic route involves the esterification of N-protected glycine (e.g., Boc-Gly-OH) with a source of tert-butanol, followed by the deprotection of the Nα-protecting group and salt formation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H13NO2·C2H4O2 | [7] |

| Molecular Weight | 191.22 g/mol | [7] |

| Appearance | White to off-white powder/crystals | [8] |

| Melting Point | 141-143 °C (for the HCl salt) | [9][10] |

| Storage Conditions | Cool, dry, and well-ventilated place | [11][12] |

Note: Data for the more common hydrochloride salt is often reported and serves as a close reference.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS, a technique where a peptide is assembled step-by-step while anchored to a solid support (resin).[13]

The Fmoc/tBu Strategy: A Symphony of Orthogonality

The Fmoc/tBu strategy is a cornerstone of modern SPPS.[2] It relies on the use of two orthogonal protecting groups: the base-labile Fmoc group for the Nα-amino group and acid-labile tert-butyl-based groups for the side chains and the C-terminus.[3] this compound fits perfectly into this strategy when glycine is the C-terminal amino acid.

Workflow for Incorporating H-Gly-OtBu as the First Amino Acid

The following workflow outlines the key steps for loading H-Gly-OtBu onto a resin.

Caption: General workflow for SPPS initiation.

Experimental Protocol: Loading the First Amino Acid (Fmoc-Gly-OH) onto a 2-Chlorotrityl Chloride Resin

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

-

Amino Acid Preparation: In a separate vial, dissolve Fmoc-Gly-OH (2 equivalents relative to resin capacity) in DCM. Add diisopropylethylamine (DIPEA) (4 equivalents).

-

Coupling: Add the Fmoc-Gly-OH/DIPEA solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.

-

Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

-

Washing: Thoroughly wash the resin with DCM, DMF, and finally DCM again to remove excess reagents.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-15 minutes to remove the Fmoc group, yielding H-Gly-Resin. The resin is now ready for the coupling of the next amino acid.

Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the C-terminal tert-butyl ester, are removed simultaneously. This is typically achieved by treating the resin-bound peptide with a cleavage cocktail, the most common of which is TFA-based.

Caption: Workflow for peptide cleavage and purification.

The Critical Role of Scavengers

The acid-mediated cleavage of the tert-butyl group generates a reactive tert-butyl carbocation.[3] This cation can reattach to nucleophilic side chains in the peptide, such as tryptophan, methionine, or cysteine, leading to undesired byproducts. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.[3][14]

Table 2: Common Scavengers and Their Targets

| Scavenger | Target Residues/Function | Typical Concentration |

| Triisopropylsilane (TIS) | General carbocation scavenger | 2.5% |

| Water | Suppresses t-butylation of Trp | 2.5% |

| 1,2-Ethanedithiol (EDT) | Protects Cys from reattachment | 2.5% |

| Thioanisole | Protects Met and Trp | 2.5 - 5% |

A widely used cleavage cocktail is TFA/TIS/H2O (95:2.5:2.5 v/v/v).[14] The choice and combination of scavengers should be tailored to the specific amino acid composition of the peptide.[14]

Troubleshooting and Advanced Considerations

While the use of H-Gly-OtBu in SPPS is generally robust, certain challenges can arise.

Incomplete Coupling

If the coupling of the subsequent amino acid to the N-terminus of glycine is incomplete, this can lead to deletion sequences. To ensure complete coupling, one can:

-

Use a higher excess of the activated amino acid and coupling reagents.

-

Increase the coupling time.

-

Perform a "double coupling," where the coupling step is repeated with a fresh portion of reagents. [15]

Incomplete Final Deprotection

Incomplete removal of the tert-butyl ester from the C-terminus results in a protected peptide that will have different properties (e.g., hydrophobicity) and no biological activity. This can be diagnosed by mass spectrometry, where the protected peptide will have a mass increase of 56.1 Da compared to the fully deprotected peptide.[3] To mitigate this, ensure a sufficient cleavage time (typically 2-4 hours) and an adequate volume of the cleavage cocktail.

Safety and Handling

This compound and its related reagents require careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle reagents, especially volatile ones like TFA and piperidine, in a well-ventilated fume hood.

-

Storage: Store this compound in a tightly closed container in a cool, dry place to prevent degradation.[11][12]

Conclusion

This compound is a versatile and indispensable reagent for the beginner peptide chemist. Its strategic design, particularly the acid-labile tert-butyl ester, makes it a cornerstone of the robust and widely adopted Fmoc/tBu SPPS strategy. A thorough understanding of its chemical principles, practical application, and potential pitfalls, as outlined in this guide, will empower researchers to confidently and successfully synthesize glycine-containing peptides.

References

-

Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Química Orgánica. (2009). Peptide synthesis - Acid group protection. Química Orgánica.org. [Link]

-

Patil, P. S., et al. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]

-

H-Glu-OtBu.com. (n.d.). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. H-Glu-OtBu.com. [Link]

-

Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. Organic Syntheses Procedure. [Link]

-

Chemsrc. (2025). H-Gly-OtBu·HCl. Chemsrc. [Link]

-

PubChem. (n.d.). Glycine tert-butyl ester hydrochloride. PubChem. [Link]

-

Next Peptide. (n.d.). H-Gly-OtBu.HCl. Next Peptide. [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. [Link]

-

Cohen-Anisfeld, S. T., & Lansbury, P. T. (1993). A Practical, Convergent Method for Glycopeptide Synthesis. DTIC. [Link]

-

Merrifield, R. B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. [Link]

-

Guryanov, I., et al. (2022). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

-

ResearchGate. (2021). Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route. ResearchGate. [Link]

-

ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]

-

Futaki, S., et al. (2005). High Throughput Synthesis of Peptide α-Thioesters Through the Use of “Volatilizable” Support. PMC - NIH. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | 38024-18-9 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Glycine tert-Butyl Ester Hydrochloride | 27532-96-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. H-Gly-OtBu·HCl | CAS#:27532-96-3 | Chemsrc [chemsrc.com]

- 10. Glycine tert-butyl ester 97 27532-96-3 [sigmaaldrich.com]

- 11. Glycine tert-butyl ester hydrochloride | 27532-96-3 | Benchchem [benchchem.com]

- 12. Glycine tert butyl ester hydrochloride - Safety Data Sheet [chemicalbook.com]

- 13. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Tert-butyl Group: A Linchpin in Glycine-Centric Synthesis Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of organic synthesis, particularly in the assembly of peptides and complex molecular architectures, the strategic use of protecting groups is paramount. Among these, the tert-butyl (tBu) group stands out for its unique steric and electronic properties, which render it an invaluable tool for the temporary masking of reactive functional groups. This technical guide provides a comprehensive exploration of the multifaceted role of the tert-butyl protecting group in the context of glycine, the simplest α-amino acid. We will delve into the causality behind its widespread adoption, from the foundational principles of orthogonal protection in peptide synthesis to its application in the synthesis of novel chemical entities. This guide will offer field-proven insights into the introduction and cleavage of tBu groups on both the carboxyl and amino termini of glycine, supported by detailed mechanistic discussions and established experimental protocols.

The Strategic Imperative for Protecting Groups in Glycine Chemistry

Glycine, with its dual amine and carboxylic acid functionalities, presents a classic challenge in chemical synthesis: how to selectively engage one reactive site while the other remains inert. Protecting groups are the chemist's answer to this challenge, acting as temporary molecular shields that can be installed and later removed under specific conditions.[1] An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily cleavable without affecting other parts of the molecule.[2]

The tert-butyl group, in the form of a tert-butyl ester (-OtBu) for the carboxyl group and a tert-butyloxycarbonyl (-Boc) group for the amino group, has emerged as a cornerstone in modern synthetic strategies involving glycine.[3][4] Its efficacy is rooted in its acid lability, providing a crucial element of orthogonality in synthetic schemes.[5][6]

Orthogonal Protection: The Power of the Fmoc/tBu Strategy

In the realm of solid-phase peptide synthesis (SPPS), the Fmoc/tBu strategy is a dominant paradigm.[6][7] This approach leverages the differential stability of two distinct classes of protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and acid-labile tert-butyl-based groups for the side chains and the C-terminus.[1][5]

This orthogonality is the linchpin of successful peptide synthesis, allowing for the sequential deprotection and coupling of amino acids to build a peptide chain. The Fmoc group is cleaved under mild basic conditions (typically with piperidine), leaving the tBu-protected functionalities intact.[5][6] Conversely, the tBu groups are stable to these basic conditions but are readily removed during the final acidolytic cleavage from the solid support, typically with strong acids like trifluoroacetic acid (TFA).[6][8]

Diagram: The Orthogonal Fmoc/tBu Strategy in Peptide Synthesis

Caption: Logical flow of the Fmoc/tBu orthogonal strategy.

Protection of Glycine's Carboxyl Group as a Tert-butyl Ester

The protection of glycine's carboxylic acid as a tert-butyl ester (Gly-OtBu) is a common strategy to prevent its participation in unwanted reactions, particularly during peptide bond formation where the amino group of another amino acid is the intended nucleophile.

Rationale and Mechanistic Insight

The tert-butyl ester is favored due to its steric hindrance, which effectively shields the carboxyl group from nucleophilic attack under neutral or basic conditions. The mechanism of its acid-catalyzed cleavage involves the protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the free carboxylic acid. This cation is typically scavenged to prevent side reactions.[8]

Diagram: Acid-Catalyzed Deprotection of Glycine Tert-butyl Ester

Caption: Simplified mechanism of tert-butyl ester cleavage.

Synthesis of Glycine Tert-butyl Ester Hydrochloride

A common laboratory-scale synthesis involves the reaction of glycine with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid.[9]

Table 1: Comparison of Synthesis Parameters for Glycine Tert-butyl Ester Hydrochloride [9]

| Parameter | Condition 1 | Condition 2 |

| Solvent | tert-Butyl acetate | tert-Butyl acetate |

| Acid Catalyst | Perchloric acid | Perchloric acid |

| Temperature | 0-10 °C | 15-20 °C |

| Reaction Time | 48-72 hours | 48-24 hours |

| Yield | Not specified | Not specified |

Note: The patent provides a general framework rather than specific yield data for direct comparison.

Protection of Glycine's Amino Group as a Tert-butyloxycarbonyl (Boc) Derivative

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[10] Boc-glycine is a key building block in many synthetic endeavors, including peptide synthesis and the development of pharmaceutical intermediates.[3][11]

Rationale and Mechanistic Insight

The Boc group is introduced by reacting glycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[12][13] The mechanism is a nucleophilic acyl substitution where the amino group of glycine attacks one of the carbonyl carbons of (Boc)₂O.[12]

The Boc group's stability to a wide range of reagents, except for strong acids, makes it an excellent choice for orthogonal protection schemes.[14] Its removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid proceeds via the formation of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[8][15]

Diagram: Introduction of the Boc Protecting Group

Caption: Synthesis of Boc-protected glycine.

Experimental Protocol: Synthesis of Boc-Gly-Gly-OH

The following is a representative protocol for the solution-phase synthesis of Boc-Gly-Gly-OH.[11]

Step-by-Step Methodology:

-

Dissolution: Dissolve glycylglycine (H-Gly-Gly-OH) in an aqueous solution of sodium carbonate.

-

Reaction: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) dropwise to the glycylglycine solution at a controlled temperature of 20-30°C.

-

Work-up:

-

After the reaction is complete, perform an initial extraction with an organic solvent like methyl tertiary-butyl ether (MTBE) to remove unreacted (Boc)₂O and byproducts. Discard the organic layer.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3 with concentrated hydrochloric acid.

-

-

Product Extraction and Isolation:

-

Extract the acidified aqueous layer with ethyl acetate.

-

Wash the organic layer with water.

-

Concentrate the ethyl acetate layer under reduced pressure to precipitate the white solid product.

-

-

Drying: Filter the solid and dry to obtain the final product, Boc-Gly-Gly-OH.

Selective Deprotection Strategies

In complex syntheses, it may be necessary to selectively remove one tert-butyl group in the presence of another. For instance, the selective deprotection of a tert-butyl ester in the presence of a Boc group is a significant challenge.[16]

Recent research has explored various reagents to achieve this selectivity. For example, a system of cerium(III) chloride (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile has been shown to selectively cleave tert-butyl esters while leaving the N-Boc group intact.[16][17] Another approach utilizes zinc bromide (ZnBr₂) in dichloromethane, although its effectiveness can be substrate-dependent.[18][19] Conversely, conditions have been developed using concentrated sulfuric acid or methanesulfonic acid in tert-butyl acetate to selectively remove the Boc group in the presence of a tert-butyl ester.[15]

Conclusion: The Enduring Utility of the Tert-butyl Group in Glycine Chemistry

The tert-butyl protecting group, in its various forms, is an indispensable tool for chemists working with glycine and its derivatives. Its robustness under a wide range of conditions, coupled with its clean and efficient removal under acidic conditions, provides the foundation for elegant and effective synthetic strategies. From its central role in the orthogonal Fmoc/tBu approach to solid-phase peptide synthesis to its application in the construction of complex organic molecules, the tert-butyl group empowers researchers to navigate the challenges of multi-step synthesis with precision and control. As the demand for novel peptides and glycine-containing pharmaceuticals continues to grow, the strategic application of the tert-butyl protecting group will undoubtedly remain a cornerstone of innovation in the field.

References

- A Comparative Guide to Orthogonal Protecting Group Strategies: H-Thr(tBu)-OH vs. Alternatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhZV3jSY7nyHpbvbIP7uzXyihR71LarJ7slxoN2vi2lG1RCsqPDLMiltwtLfMUv0APnGr2mt17Y9PmrXjURiCbAjsDM8nfOBDT19ydFa8QHxGl-hwFsf25uNQo4_IAyl7MjuyEQZdGWDn2xGjzOuRiU89HgVAbIVj5IG6FRAOnl0C0BvB_dA2nMRR-RCIJJA_mHs8styPO5RrUzGwxs3ZasKg1pF-dM-805P7cHnzM3uev6EOaGA==]

- Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwBk_bixMu8rrZ2G4SkQNCU0oHG-wDpUGDhqJQW53m3TIndpBjpwbipcEzySIYV1o2CCcq-m8h8yz-cFtuea_2r9Tq88tKt-yx_8PnXUtyr-1QroLjOcRuGaNS7u64hj0pEbLM4dgoTO81Vg8n34ZtM7eR0JpVf0N65PsH5YUeACJGOhjedT9nAgMPV_12KVcdXQi8wSYBw0s2vdi8vD7QFSZyyKA87aH2x8JvGD0fIlJzea7H_PotH1sUIY9QWkUnow==]

- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExBJDUnrR2wRcnOVSpLBWx-my624xvnZnoZ4F2IxwT6yLCPwbs_mUThjx9XD3Zo_SYJJ2oslPk97uP2emlXfM-uFq6koW85YhqOuzaEC1GScOMmZ1bFr-M1RMs7YNXSUjrNcWQ788uZfad04NEwzyvAaMA_66Tf4wnjAiD0YWVHnDhK18e]

- Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESUBCOXqUS7MgGMIKXs3QIcqSsz11ULXWCoT6bOyPnDwmQWN0CEgiDYReSGlCObOmBb_gasU52siGKIvw0DDxP36-g4pjsJccpripcDmUebTfFyjKKd8cK8yhIgcwuo2fOCLfL5lLTbY6YPDSNNVAaecZGZvf3JdsNz28R_es93iSwBnGVZPxNltQ=]

- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaPobRt70aT84iMP1bHZUvEFFpmHJSF0ZF-Dwrn-OevAuFcTlGDNQlgKlC8FIGuh59VmATCo2cUkGFmBp5GvgyBqodYuyyQFyLbBcS7VVgCyn9bP6IfB6ErRRih7Fyg5gIORl5u7U7WyGywi8HZEz17UskXAV6K88DOSn0Ck7s8HfmDJKEcCTuHHCFnvunuMgE25jGBUzm57HA_rr6CEOUfiArGoik8cQ=]

- Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErNolj-8ShMc4gvg0a33O9YCiaYdmCRA3qm5dDm5Sbh4DzjFUUA9kwzwWS2fB5FhKLUPpbh-HgqajsfQjQ-xsuuv0pQ_dJ9TBQEZZfJn-SAN6MXnCQFUaOg-7XpuUIOUomtS2Ea5mXlfR1-Q==]

- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl3I1i4xak75vonQpR4RM5jFROckJ2tFcyZLzEYk2c3xh5V2xk6azVPfmGVTlanTYKbU-A2e860JInUVYWDsKvJm0DNNzAFFjPPzAIEMyme65IAkBcKE2Ik2chr2xvyDTj_qaXjWkARD65GiQNugSdDY3TC8oeTZJNk2eMgcgj9iAENm3Lv1PcHA6lhXe7kJsX2g-9zHubzKYsNfccefDve4taXnKwXDzB3YkNgue5zHUjPfarzLzYqKqp_oxLoTqIgZs=]

- tert-Butyloxycarbonyl protecting group - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmjIlXgCbdthMp4eDpIatJjMV2SipPUUAMn61f2XmhfaWurRBaSr8S0JWdoiYfe9Iun_RhUGgLrOAL43vIhukw3IH-G4v_KREERoQVcRvu3qgdaBamPDkJ2VyN6EFCUbi05W4zbKw6kgClFsN5kEdLbvIgkyX5eVj4tx7Tmz4=]

- Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile | The Journal of Organic Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhw504bZIiDZeS0nfEK5t64z9XLgTYvBs5jrKSizoKRZ59h-ebKN4Gb1ccdUU5HmYY3ynFteQ8wooBtguJYlrQSycoo5HbyRia4FAlj_xbgkQqFp5KwysM1lAdOQneKp6LIG2p]

- Boc-glycine tert-butyl ester - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdmijCnC0YVXdCtFp9mTxvJd1aFjOcDC7rvl_etZwqwLZzpUQdsTn7-lBHDvzFHlbxUZMIUOfJsxHI8wUFh8sjUl1Tnkgs2jtFDD96cKoKq4yZa6N19Gz9OTipg6pa9hru4A==]

- Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ56TwByL9SddevtLNdXtyAIlpCkiaYXJAn2Zrj-I7VxNIhXyUlK18ev1XgCgvtVF0rXzJb-1UArcD29u6fnXnpugNEu9zzTHSguDL6F_g9PGrSsVL1-p3hJkWRretntNlma0u4eunzI3zKLzYJnlTOlDgDkWh-EvKEn46xFByO9NcIazQuS9BmU224NdxyqU6x448rin84gzWKGChVYJpnaXfiUvelUFx9Q5bjneRjQmKTaDHgXbaiNObMDDrVc2fYuQ=]

- Protecting Groups in Peptide Synthesis | Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9f2Q1YBLazoZ-7ZCkwQsX1vXKESevHeSNMwoFA9djcCzPpfTQ75iZaVwvFOq2Ex6nPCIo9Pd6tN0w7GIC_ORyM0HgtuW_PbFxZdMffAeLLQE-D3B_eb0Z6YW3dfC3hY77Kup2tCiDem0olUAxFD3pWRmEOVRCtWINQRLi95uOacFPLiB-Z92UElqWzlfqMGdutLwuEuGmG8NuiiZ1-Z5JTKmeSj8g4Jv9RSE4iOOhfiOdL6HEVN3_7602BfH9WNx1cz43TsI6OoTDIOEp53xyf_N1krGHDvy1kvJP_ji7dBOSYmBZqCGigQj14QK8]

- 26.7: Peptide Synthesis - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiwBMN3qzyGAS2KYp6wm-1HkyfxGew8TX2O3cTj-VoqhnCvrMr_KY_gsEw7d_riJVTot0F5qNpL27PnJ3MbugkWaodLkAMs-9sR7uQrsVLwnLUGcCV71zm-QWVouM__6eqgm9rCAJVyhSYFxZvzjLQK1ezw6FrxOl41_lvOdJTjExr8YL5u71VmUCDIudz2e0VBMU4qiuMhH5Xk8FZSXDQh3VSxR0paSlVs19T3BIaNiOfJ6H8z9GrDoWOiNvBqyxcbSSSBIWqvulNjztFjvN5MtPIdkzVd65PEtobTg31LqW9]

- Exploring the Versatility of BOC-Glycine Tert-Butyl Ester in Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_O7QVFWtxDo0L9n3l4UQzB27wfp5OIky1wK2Qm3dpGpKwMq4vfKWwZ_Z-aEM7ipb50yluoSgrlw8GNXj4ivyrCgrUcog8oUtfUMpNFW5B_URrUzRPDkVCvp5LP3tbX0dvP8KfJXF31f8cRbL0F5LAdtu1a6h_n5El65M1o6GtAzCuJbB4RBrBh7UZ-12YRxf8opZWRjtrD4POvSgpuXt7hZ-fetx7rGDbF2OpNX02YF6TAiIn2ftKEIfEigUAegCAYMpqo6T46w==]

- Can someone suggest reaction conditions for BoC protection of glycine? - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7sWOOSpVFHtP1gu584oFbXsJOVOz6eGGQfzhjljbTVT-6WtIs_xM53v5ja3XhAw7_7NzqBO-EcUL65h8mrrTyq9w0EOUMKZL4YlfNXeXs4xWyXAF_vk5-M3m4sK1Sc-Tu8oq8x921sSkQyxjptrr2kSMQt6byzscKfvixIwiOkhi9SvJHvX3kYLCKGg8TueSH0ZXJJ3xJrpq6b6o6snuSmw==]

- Boc-Protected Amino Groups - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGujaCsDOLiGYVVyY912EAP-iK0fMiupvj12ArLMYtTMqPvIi7ksHnqlP0zv2k-piJoCu07w-kGXr2U3cO5jSuBx49wZ-59QxGDeIE7FdR4izoKgyM73AI9cDOD7mTTMvP0ElQuZHaQRWCgfvwbEmeFvnr0Gq-td3yTOIr10JqZhw==]

- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZcatwzyXDEpFmqLBY6NsvrYEPQ9b_a_n-H1Utf7XfxIDmSB564E7ns7BBHOr52_toGLUaV1cKk5m8XkgNteimTu8ea2lpvhyy4n8mmzdCXsinsDdIxpqZC4c-xK5igFGnpsLZs39m8XLf_M9vgiPtTW16YX_55E88HZwavC1Vx3rJMSxMJ3JqdCYiXrgPQ-s54YMU]

- Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsoMzfFAsRJhdPtoxyzf2GdRkGt3jwVqeIyTrcxsz4a3I-vL2wDOMK9VPIokC2NhuWkA8wBAINJzbIueFaEdcVfgsWKBVdZhDbDMUn332rRBqeYBLQJf89wRfC2OS7yS8WKk7Tuphybg6_H4cU5QTNH3x-BVjLZLLXIhHlDSRFAIz5bi1p7pYnaDG4XT-YPevTY7v1pAf3Ohcn0AkM0JrvOqJ1fIa_N_8kbODYlA==]

- Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 | The Journal of Organic Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoV-hYX77jfs3xoIqdDFszBjSpAGNdVREbqt5YpYko6DGCSls2ZonJJRHulG_3a7F9zWCR-ixh0h8ecH26WpbwDHCHVBvVvPJww1izupAPCQQ7Nx94pwYHxfgmWY5_uRGgSFzm]

- Protecting Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFofilBabtAYjQ1UVnzaQz8GU0vsUZm5RbXZGzcfDOQWXuD6NyAsg0SH3_cYlxWYjMevge6uJx3R6E4zps0VlNASJSB5OQO7JOMF7UJ0LotSp6vETwOucMOSJAmcrHkq6mYHfS-I7qXmi6fjkSCe65bCmPjHZiVHjUYK9WUadT23ois3BCtmYGD-is=]

- Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv0gOUFCdMwPZFmFlqot_QLAJOa_XB9089MLoJbh4HXBrxUH1kOg5FRL_Byf7NOSFL3dNEVf9ABdlz8gOy6sPej_i42FZtLBuxF8nrZJOQ2cmfZ-uBE_qJXd8EYDKdY5DOWwz7Ape4ontNz4osuUMSAWCgBR3XEDDiSTrdQN5yJZ7OD_cZzew1uYaRVQHcwJ-CNeJMIujVsnreigS5uN3w_EI-2P-3j6lrL5BYMgrGjHY4LwyX7W05jMv9aNVE3vmJzmrDvckFZ0Q9ANHZxygia3meQbVg1T0=]

Sources

- 1. biosynth.com [biosynth.com]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. thieme-connect.com [thieme-connect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of H-Gly-OtBu AcOH: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Glycine tert-butyl ester acetate

Introduction: The Critical Role of Solubility in a Versatile Building Block

In the realm of peptide synthesis and pharmaceutical development, the strategic use of protected amino acids is fundamental to achieving high-purity, and high-yield target molecules. Glycine tert-butyl ester acetate (H-Gly-OtBu AcOH) is a key building block, offering the temporary protection of the carboxylic acid functionality of glycine. This protection prevents unwanted side reactions during peptide chain elongation. The choice of the salt form, in this case, the acetate salt, can significantly influence the compound's handling and reactivity, with solubility being a paramount consideration. Poor solubility can lead to challenges in reaction kinetics, purification, and overall process efficiency. This guide provides a comprehensive technical overview of the solubility of this compound, offering insights into its behavior in various solvent systems and providing a framework for its practical application.

Physicochemical Properties of this compound

Understanding the solubility of this compound begins with an appreciation of its molecular structure and resulting physicochemical properties. The molecule incorporates a polar amino group, a non-polar tert-butyl ester group, and an acetate counter-ion. This combination of features gives the molecule an amphiphilic character.

| Property | Value (Predicted) | Significance for Solubility |

| Molecular Formula | C8H17NO4[1] | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 191.22 g/mol [1] | Essential for preparing solutions of known molarity. |

| pKa of Amino Group | ~7.7 | The amino group will be predominantly protonated at neutral and acidic pH, enhancing solubility in polar protic solvents. |

| pKa of Acetic Acid | ~4.76 | The acetate counter-ion contributes to the overall polarity and ionic character of the salt. |

| logP | ~0.5 | Indicates a relatively balanced hydrophilic-lipophilic character, suggesting solubility in both polar and some organic solvents. |

Understanding the Factors Governing Solubility

The solubility of this compound is a multifactorial property governed by the interplay between the solute and the solvent. The key factors are outlined below.

Caption: Key factors influencing the solubility of this compound.

Expected Solubility in Common Laboratory Solvents

While precise quantitative solubility data for this compound is not widely published, we can predict its behavior in different solvent classes based on its physicochemical properties and the general principles of amino acid salt solubility.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): this compound is expected to exhibit good solubility in polar protic solvents. The ionic nature of the acetate salt allows for strong ion-dipole interactions with polar solvent molecules. Furthermore, the amino group and the acetate ion can participate in hydrogen bonding with protic solvents, facilitating the formation of a stable solvation shell. The solubility in water is expected to be pH-dependent, with higher solubility at a pH below the pKa of the amino group, where it is fully protonated.

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Moderate to good solubility is anticipated in polar aprotic solvents. These solvents have high dielectric constants, which can effectively solvate the ionic components of the salt. However, the lack of acidic protons in these solvents means that hydrogen bonding with the solute is less pronounced compared to protic solvents.

Non-polar Solvents (e.g., Toluene, Hexane): Poor solubility is expected in non-polar solvents. The large difference in polarity between the ionic solute and the non-polar solvent results in weak solute-solvent interactions that cannot overcome the lattice energy of the solid salt.

Chlorinated Solvents (e.g., Dichloromethane): Limited solubility is expected in dichloromethane. While it is a polar aprotic solvent, its dielectric constant is lower than that of solvents like DMF or DMSO, making it less effective at solvating ionic species.

Summary of Expected Solubility:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | Effective solvation of ions due to high dielectric constant. |

| Ethers | THF, Diethyl Ether | Low to Moderate | Moderate polarity but limited ability to solvate ions. |

| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity; the tert-butyl ester may enhance miscibility. |

| Chlorinated | Dichloromethane (DCM) | Low | Lower dielectric constant compared to other polar aprotic solvents. |

| Hydrocarbons | Toluene, Hexane | Very Low | Mismatch in polarity leads to weak solute-solvent interactions. |

Experimental Protocol for Determining Thermodynamic Solubility

For researchers requiring precise solubility data for their specific applications, the following isothermal equilibrium shake-flask method is recommended. This protocol is designed to determine the thermodynamic solubility of this compound in a given solvent at a specified temperature.[2]

Objective: To determine the saturation concentration of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another validated quantitative analytical technique.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately add a known volume or mass of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.[3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Data Presentation Workflow:

Caption: Workflow for experimental solubility determination.

Conclusion

References

-

Rowan's Free Online pKa Calculator. (n.d.). Rowan. Retrieved January 4, 2026, from [Link]

-

Experimental set-up for phase equilibrium solubility determination by isothermal method. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 4, 2026, from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 4, 2026, from [Link]

-

Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 4, 2026, from [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. Retrieved January 4, 2026, from [Link]

-

2.2: Solubility Lab. (2021, September 11). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Retrieved January 4, 2026, from [Link]

-

Calculators & Predictors. (n.d.). Chemaxon. Retrieved January 4, 2026, from [Link]

-

On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). VCCLAB. Retrieved January 4, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 4, 2026, from [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved January 4, 2026, from [Link]

-

Instant Cheminformatics Solutions. (n.d.). Chemicalize. Retrieved January 4, 2026, from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 4, 2026, from [Link]

-

Kinetic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Retrieved January 4, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 4, 2026, from [Link]

-

H-Gly-OtBu HCl [27532-96-3]. (n.d.). Aapptec Peptides. Retrieved January 4, 2026, from [Link]

-

Glycine tert-butyl ester | C6H13NO2 | CID 151417. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

H-Gly-OtBu.HCl CAS 27532-96-3 | CDMO For Pharm & Bio. (n.d.). Kilo Biotechnology. Retrieved January 4, 2026, from [Link]

-

H-Gly-OtBu·HCl (CAS: 27532-96-3) - Premium Quality Glycine Tert-Butyl Ester Hydrochloride. (n.d.). Retrieved January 4, 2026, from [Link]

-

High-Quality H-Gly-OtBu·HCl (CAS: 27532-96-3) - Reliable Supplier of Glycine tert-butyl Ester Hydrochloride. (n.d.). Retrieved January 4, 2026, from [Link]

-

Safety Data Sheet. (2020, October 7). Retrieved January 4, 2026, from [Link]

-

Glycine tert-butyl ester hydrochloride | C6H14ClNO2 | CID 2725036. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

H-Gly-OtBu·HCl | CAS#:27532-96-3. (n.d.). Chemsrc. Retrieved January 4, 2026, from [Link]

-

GLYCINE t-BUTYL ESTER. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]

-

Glycine, N-(trifluoroacetyl)-, butyl ester. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

-

Results from an EMSL Arrows Calculation. (n.d.). PNNL. Retrieved January 4, 2026, from [Link]

Sources

An In-depth Technical Guide on the Safe Handling of Glycine tert-butyl ester acetate salt (H-Gly-OtBu·AcOH)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Overview

Glycine tert-butyl ester acetate salt is valued in organic synthesis, particularly in peptide chemistry, for its role as a protected amino acid derivative. The tert-butyl ester group provides a bulky protecting group for the carboxylic acid functionality of glycine, while the acetate salt form can improve solubility and handling characteristics compared to the free base.

| Identifier | Information |

| Chemical Name | Glycine tert-butyl ester acetate salt |

| Synonyms | H-Gly-OtBu·AcOH, tert-Butyl glycinate acetate |

| CAS Number | 38024-18-9[1][2] |

| Molecular Formula | C₆H₁₃NO₂·C₂H₄O₂[1][2] |

| Molecular Weight | 191.22 g/mol [1][2] |

| Structure | A salt formed between the amino group of glycine tert-butyl ester and the carboxyl group of acetic acid. |

Hazard Identification and GHS Classification

The hazard profile of H-Gly-OtBu·AcOH is a composite of the hazards associated with Glycine tert-butyl ester and acetic acid. The primary contributor to the acute hazards is the acetic acid component.

Synthesized Hazard Assessment:

Based on its components, H-Gly-OtBu·AcOH should be handled as a substance that is corrosive and may cause severe skin burns and eye damage . It may also cause respiratory irritation.

Anticipated GHS Classification:

-

Skin Corrosion/Irritation: Category 1A (based on acetic acid)[3][4]

-

Serious Eye Damage/Eye Irritation: Category 1 (based on acetic acid)[3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation, based on potential for dust/aerosol generation and the irritant nature of both components)[5]

Hazard Statements (Anticipated):

Precautionary Statements (Recommended):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P310: Immediately call a POISON CENTER/doctor.[3]

Safe Handling and Storage Protocols

Given the corrosive nature of the acetic acid component, stringent adherence to safe handling and storage protocols is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

-

Ventilation: Always handle H-Gly-OtBu·AcOH in a certified chemical fume hood to minimize inhalation of any dust or aerosol.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: A lab coat, along with chemical-resistant gloves (butyl rubber is recommended for acetic acid), is required.[3]

-

Respiratory Protection: For situations with a potential for high dust or aerosol concentrations, a NIOSH-approved respirator with an appropriate cartridge should be used.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[4][6]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5]

-

Incompatibilities: Segregate from strong oxidizing agents, bases, and metals.[7]

Emergency Procedures

A clear and practiced emergency plan is critical when working with corrosive materials.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3]

Accidental Release Measures

A calm and systematic approach is necessary to mitigate spills.

-

Small Spills:

-

Ensure proper PPE is worn.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place in a suitable, closed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area and prevent entry.

-

Wear appropriate PPE, including respiratory protection.

-

Follow the procedure for small spills, using non-sparking tools.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Physical and Chemical Properties

The physical and chemical properties of H-Gly-OtBu·AcOH are important for its safe handling and use in experimental design.

| Property | Value | Source |

| Appearance | White to off-white powder | [2] |

| Melting Point | 52 - 54 °C | [2] |

| Solubility | Soluble in water | Inferred from components |

| Odor | Pungent, vinegar-like | Inferred from acetic acid |

Stability and Reactivity

Understanding the stability and reactivity of H-Gly-OtBu·AcOH is fundamental to preventing hazardous reactions.

-

Reactivity: As a salt of a weak acid and a weak base, it can react with strong acids or strong bases. The acetic acid component is corrosive and can react with metals.[7]

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Conditions to Avoid: Heat, moisture, and incompatibles.[7]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and metals.[7]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

Toxicological Information

No specific toxicological data is available for H-Gly-OtBu·AcOH. The information below is based on the properties of its components.

-

Acute Toxicity: The primary concern is the corrosive nature of acetic acid, which can cause severe burns upon contact.[6] Ingestion can lead to severe damage to the gastrointestinal tract.[6]

-

Chronic Toxicity: Prolonged or repeated exposure may cause erosion of dental enamel and chronic inflammation of the respiratory tract.

Experimental Workflow and Safety Decision Making

Visualizing workflows can enhance safety awareness and procedural accuracy.

Workflow for Safe Weighing and Dispensing

Caption: A stepwise workflow for the safe weighing and dispensing of H-Gly-OtBu·AcOH.

Spill Response Decision Tree

Caption: A decision tree for responding to spills of H-Gly-OtBu·AcOH.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using H-Gly-OtBu AcOH

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of H-Gly-OtBu AcOH (Glycine tert-butyl ester acetate salt) in solid-phase peptide synthesis (SPPS). We delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the critical role of the tert-butyl (OtBu) protecting group. This guide is structured to empower users with the technical expertise to perform efficient and high-fidelity peptide synthesis.

Introduction: The Strategic Importance of H-Gly-OtBu in Fmoc/tBu SPPS

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the way peptides are constructed.[1] The methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][3] This approach simplifies the purification process, as excess reagents and soluble byproducts are removed by simple filtration and washing.[3]

Within the landscape of SPPS, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely adopted due to its use of milder cleavage conditions compared to the older Boc/Bzl strategy.[4] This strategy relies on an orthogonal protection scheme: the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain protecting groups, predominantly tert-butyl derivatives, are cleaved by strong acids like trifluoroacetic acid (TFA) during the final step.[1][5]

This compound plays a crucial, albeit specific, role in this synthetic landscape. While most amino acids are introduced with Nα-Fmoc protection, this compound, which has a free amino group, is primarily utilized in scenarios such as solution-phase fragment condensation prior to coupling on the solid support. The tert-butyl ester protects the C-terminal carboxyl group of glycine, preventing its unwanted participation in coupling reactions. The acetate counter-ion serves to stabilize the free amine. Understanding the properties of the OtBu protecting group is fundamental. It is stable under the basic conditions used for Fmoc deprotection but is readily removed during the final acidic cleavage of the peptide from the resin.[5][6]

Materials and Reagents

Amino Acid Derivatives and Resins

-

This compound: (Glycine tert-butyl ester acetate salt)

-

Fmoc-protected amino acids: Standard and side-chain protected derivatives (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Asp(OtBu)-OH, etc.).

-

Solid Support (Resin): Wang resin is a standard choice for the synthesis of peptide acids due to its acid-labile linker.[7] Other resins like Rink Amide can be used for peptide amides. A typical substitution level for general use is 0.5-1.2 mmol/g.[8]

Solvents

-

N,N-Dimethylformamide (DMF): Peptide synthesis grade.

-

Dichloromethane (DCM): Reagent grade.

-

Piperidine: Reagent grade.

-

Methanol (MeOH): Reagent grade.

-

Cold Diethyl Ether: Anhydrous.

Coupling and Activation Reagents

The choice of coupling reagent is critical for efficient peptide bond formation and minimizing racemization.[9]

| Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Often used with additives like HOBt to suppress racemization. The urea byproduct of DIC is soluble, making it suitable for SPPS.[10] |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Highly efficient and fast-acting. Byproducts are soluble. Widely used in automated and manual SPPS.[9][11] |

| Phosphonium Salts | PyBOP, PyAOP | Effective for sterically hindered couplings.[9] |

Deprotection and Cleavage Reagents

-

Fmoc Deprotection: 20% Piperidine in DMF (v/v).

-

Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA) and scavengers. The composition of the cocktail is critical and depends on the peptide sequence.[12]

Experimental Protocols

The following protocols provide a step-by-step guide for manual solid-phase peptide synthesis using the Fmoc/tBu strategy.

General SPPS Workflow

The entire process of adding one amino acid can be visualized as a cycle.

Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 1: Resin Preparation and Swelling

Causality: Proper swelling of the resin is crucial as it allows reagents to penetrate the polymer matrix, ensuring that reactive sites are accessible for subsequent chemical steps.

-

Place the desired amount of resin (e.g., Wang resin) in a reaction vessel.

-

Add DMF to cover the resin (approx. 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Protocol 2: First Amino Acid Loading (Example: Fmoc-Gly-OH on Wang Resin)

Causality: The first amino acid is covalently linked to the resin via an ester bond. This step establishes the C-terminus of the peptide. The use of activating agents like DIC and a catalyst like DMAP facilitates this esterification.

-

Swell the Wang resin in DCM as described above.

-

In a separate vial, dissolve Fmoc-Gly-OH (3-5 equivalents relative to resin loading) and HOBt (3-5 eq.) in DMF/DCM.

-

Add DIC (3-5 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Add a catalytic amount of DMAP (0.1 eq.).

-

Agitate the mixture for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove unreacted reagents.

-

Dry the resin under vacuum.

Protocol 3: The SPPS Cycle (Chain Elongation)

This cycle is repeated for each amino acid to be added to the peptide sequence.

Step A: Fmoc Deprotection

Causality: The Fmoc group is removed by a base-mediated elimination mechanism, typically using piperidine, to expose the N-terminal amine for the next coupling reaction.[4]

-

Swell the peptide-resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

Step B: Amino Acid Coupling

Causality: An activated carboxyl group of the incoming Fmoc-amino acid reacts with the free N-terminal amine on the resin-bound peptide to form a new peptide bond.[11] Using an excess of the activated amino acid drives the reaction to completion.[2]

-

In a separate vial, dissolve the next Fmoc-amino acid (3-5 eq.) and a coupling reagent (e.g., HBTU, 3-5 eq.) in DMF.

-

Add a base, such as DIPEA (6-10 eq.), to the activation mixture. Allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (resin remains colorless or yellow) indicates a complete reaction.

-

Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 4: Final Cleavage and Deprotection

Causality: A strong acid, typically TFA, is used to cleave the ester linkage anchoring the peptide to the Wang resin and simultaneously remove the acid-labile side-chain protecting groups (like OtBu).[5][7] Scavengers are critical to "scavenge" or trap the reactive carbocations (e.g., t-butyl cations) generated during this process, preventing them from modifying sensitive residues like Cysteine, Tryptophan, or Methionine.[13][14]

Table 2: Common TFA Cleavage Cocktails

| Cocktail Composition (v/v) | Target Residues / Purpose | Reference |

| TFA / H₂O / TIPS (95:2.5:2.5) | General purpose for peptides without sensitive residues like Cys, Met, or Trp. | [14] |

| TFA / Thioanisole / H₂O / TIPS (80:8:2:10) | Recommended for peptides containing Cys to prevent S-tert-butylation. | [15] |

| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, "universal" cocktail for complex peptides containing multiple sensitive residues. | [14] |

| TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol |

Cleavage Procedure:

-

Wash the final, fully-assembled peptide-resin with DCM and dry it thoroughly under vacuum.[16]

-

Place the dried resin in a reaction vessel.

-

Add the appropriate pre-chilled cleavage cocktail (e.g., Reagent K, approx. 10 mL per 0.5 g of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.[12][17]

-

Filter the resin through a sintered glass funnel and collect the filtrate.

-

Wash the resin with a small additional volume of fresh TFA (2-3x) and combine the filtrates.[17]

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether.

-

Pellet the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Troubleshooting and Field-Proven Insights

-

Incomplete Coupling: If the Kaiser test is positive after the coupling step, indicating free amines, the coupling should be repeated (double coupling). For sterically hindered amino acids or "difficult sequences," using a more potent coupling reagent like HATU or extending the reaction time may be necessary.[18]

-

Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to forming a cyclic aspartimide side product under both basic (Fmoc deprotection) and acidic conditions.[1] Adding HOBt to the piperidine deprotection solution can help mitigate this.

-

Racemization: Histidine is particularly susceptible to racemization during coupling. Using imidazole π-nitrogen protection (e.g., Fmoc-His(Trt)-OH) and avoiding prolonged activation times is crucial.[19]

-

Alkylation during Cleavage: Failure to use the correct scavengers can lead to side reactions. For example, t-butyl cations can alkylate the thiol group of Cysteine or the indole ring of Tryptophan.[13][20] Always choose a cleavage cocktail tailored to your peptide's sequence.

Conclusion

The successful synthesis of peptides via SPPS is a multi-faceted process that relies on a sound understanding of the underlying chemistry and adherence to validated protocols. The use of protected amino acids like this compound within the broader Fmoc/tBu strategy showcases the importance of orthogonal protection schemes. By carefully selecting resins, coupling reagents, and cleavage conditions, and by understanding the rationale behind each experimental step, researchers can consistently and efficiently synthesize high-purity peptides for a wide range of applications in science and medicine.

References

- Vertex AI Search. (n.d.). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. Retrieved January 4, 2026.

-

Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved January 4, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved January 4, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 4, 2026, from [Link]

-

Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 76(1), 18.1.1-18.1.28. Retrieved from [Link]

-